Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester linked to a piperidinylmethyl group and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(1-piperidinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, hydrochloride
Uniqueness
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
130533-81-2 |
---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-16-9-8-10-17(2)20(16)22-21(24)25-19-12-5-4-11-18(19)15-23-13-6-3-7-14-23;/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,22,24);1H |
InChI Key |
VOQXDASPEBHMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.